molecular formula C8H10N4O2 B1378271 ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate CAS No. 1384802-61-2

ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate

Cat. No. B1378271
M. Wt: 194.19 g/mol
InChI Key: NALQTERRXJWWGZ-UHFFFAOYSA-N
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Description

Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate is a compound with a molecular weight of 194.19 . Its IUPAC name is ethyl 6-amino-1H-imidazo[1,2-b]pyrazole-7-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N4O2/c1-2-14-8(13)5-6(9)11-12-4-3-10-7(5)12/h3-4,10H,2H2,1H3,(H2,9,11) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is known to have a molecular weight of 194.19 . More specific physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

The compound is instrumental in the synthesis of various heterocyclic compounds. Ghaedi et al. (2015) detailed the efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products via the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, yielding new N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). Similarly, Dzedulionytė et al. (2022) developed a regioselective strategy for synthesizing ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylates, leading to the creation of oxirane ring-opening and direct cyclisation to yield target pyrazolo[1,5-a][1,4]diazepin-4-ones (Dzedulionytė et al., 2022).

Development of Antimicrobial and Anticancer Agents

The compound has been utilized in the development of potential antimicrobial and anticancer agents. For instance, Lebedˈ et al. (2012) demonstrated the selective cyclocondensation of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate with 1,3-dicarbonyl compounds, leading to the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which were then converted to their 1-unsubstituted analogs (Lebedˈ et al., 2012). Hafez et al. (2016) synthesized a series of novel compounds from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, which exhibited higher anticancer activity than doxorubicin, a reference drug, and most of the newly synthesized compounds showed good to excellent antimicrobial activity (Hafez et al., 2016).

Creation of Dyes with Antimicrobial and Antioxidant Properties

Şener et al. (2017) outlined the synthesis of new pyrazolo[1,5-a] pyrimidine derivatives with two arylazo groups, demonstrating significant activity against various bacteria and fungi. The compounds also exhibited excellent antioxidant activities, with some surpassing Vitamin C in terms of activity (Şener et al., 2017).

Versatile Synthesis Processes

Ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate is a key component in various synthesis processes. Tsizorik et al. (2018) utilized it in the formation of ethyl imidazo[1,5-a]pyrazolo[5,1-c]pyrazine-1-carboxylates, providing a basis for the creation of a wide array of other chemical structures (Tsizorik et al., 2018).

Safety And Hazards

The safety information for this compound can be found in its Material Safety Data Sheet (MSDS) . It’s important to refer to this document for detailed safety and hazard information.

Future Directions

While specific future directions for this compound are not mentioned in the search results, imidazole derivatives are an active area of research due to their wide range of applications . Researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name

ethyl 6-amino-5H-imidazo[1,2-b]pyrazole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-2-14-8(13)5-6(9)11-12-4-3-10-7(5)12/h3-4,11H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALQTERRXJWWGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN2C1=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 6-amino-1H-pyrazolo[1,5-a]imidazole-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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